Cas no 581-97-5 (N-(naphthalen-2-yl)acetamide)
N-(naphthalen-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-2-naphthalenyl-
- N-Acetyl-2-naphthylamine
- 2-Naphthylacetamide
- b-Acetamidonaphthalene
- N-(Naphthalen-2-yl)acetamide
- N-naphthalen-2-ylacetamide
- 2-(N-acetylamino)naphthalene
- 2-Acetamidonaphthalene
- 2-Acetylaminonaphthalene
- ACETAMIDE, N-2-NAPHTHYL-
- N-(2-Naphthyl)acetamide
- N-(naphthalene-6-yl)acetamide
- N-2-Naphthalenylacetamide
- N-2-Naphthylacetamide
- N-Acetoxy-2-naphthylamine
- N-naphthalen-2-yl-acetamide
- N-naphthalene-2-ylacetamide
- HMS2484B07
- InChI=1/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
- AI3-16908
- 581-97-5
- N-(2-NAPHTHALENYL)ACETAMIDE
- SCHEMBL1176635
- BRN 2208926
- AKOS003534939
- UNII-VB034180PB
- Acetyl-beta-naphthylamine
- DTXSID80206826
- .beta.-Acetamidonaphthalebe
- CHEMBL1399876
- NCGC00245711-01
- E86323
- NS00033882
- SMR000140140
- N-Acetyl-beta-naphthylamine
- HMS1577D02
- Q27291736
- 4-12-00-03139 (Beilstein Handbook Reference)
- N-Acetyl-.beta.-naphthylamine
- EN300-1265969
- Acetamide, N-2-naphthalenyl-
- SY292704
- A852168
- .BETA.-ACETONAPHTHALIDE
- EINECS 209-476-6
- beta-Acetamidonaphthalide
- AMY18861
- FT-0695137
- MFCD00021599
- MLS000532702
- VB034180PB
- NSC-3104
- AS-81662
- N-2-Naphthalenyl acetamide
- DIEOESIZLAHURK-UHFFFAOYSA-
- F1962-0211
- NSC 3104
- NSC3104
- AE-641/01981048
- DB-054606
- N-(naphthalen-2-yl)acetamide
-
- MDL: MFCD00021599
- Inchi: 1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
- InChI Key: DIEOESIZLAHURK-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 185.08413
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- Color/Form: Foliar crystals.
- Density: 1.2±0.1 g/cm3
- Boiling Point: 413.6±14.0 °C at 760 mmHg
- Flash Point: 245.6±5.1 °C
- PSA: 29.1
- LogP: 2.87120
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
- Solubility: Soluble in hot water and hot ethanol.
N-(naphthalen-2-yl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(naphthalen-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A186950-250mg |
N-Acetyl-2-naphthylamine |
581-97-5 | 250mg |
$ 121.00 | 2023-09-09 | ||
| TRC | A186950-1g |
N-Acetyl-2-naphthylamine |
581-97-5 | 1g |
$ 442.00 | 2023-09-09 | ||
| TRC | A186950-10g |
N-Acetyl-2-naphthylamine |
581-97-5 | 10g |
$ 1386.00 | 2023-09-09 | ||
| eNovation Chemicals LLC | Y1194344-1g |
N-(2-Naphthyl)acetamide |
581-97-5 | 95% | 1g |
$140 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1194344-5g |
N-(2-Naphthyl)acetamide |
581-97-5 | 95% | 5g |
$165 | 2024-07-29 | |
| Chemenu | CM240004-25g |
N-(Naphthalen-2-yl)acetamide |
581-97-5 | 95% | 25g |
$95 | 2023-01-07 | |
| Chemenu | CM240004-100g |
N-(Naphthalen-2-yl)acetamide |
581-97-5 | 95% | 100g |
$253 | 2023-01-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036602-5g |
N-(Naphthalen-2-yl)acetamide |
581-97-5 | 98% | 5g |
¥223.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036602-10g |
N-(Naphthalen-2-yl)acetamide |
581-97-5 | 98% | 10g |
¥403.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036602-25g |
N-(Naphthalen-2-yl)acetamide |
581-97-5 | 98% | 25g |
¥866.00 | 2024-05-08 |
N-(naphthalen-2-yl)acetamide Suppliers
N-(naphthalen-2-yl)acetamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-(naphthalen-2-yl)acetamide
Professional Introduction to N-(naphthalen-2-yl)acetamide (CAS No. 581-97-5)
N-(naphthalen-2-yl)acetamide, with the chemical identifier CAS No. 581-97-5, is a significant compound in the field of pharmaceutical and biochemical research. This molecule, characterized by its naphthalene ring substituent and acetamide functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities.
The structural framework of N-(naphthalen-2-yl)acetamide consists of a benzene-like aromatic system fused with an amide moiety. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the naphthalene ring enhances the compound's solubility in organic solvents while maintaining stability under various reaction conditions.
In recent years, N-(naphthalen-2-yl)acetamide has been extensively studied for its potential role in drug development. Researchers have explored its derivatives as candidates for treating neurological disorders, inflammatory conditions, and even certain types of cancer. The amide group, in particular, is known for its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes.
One of the most compelling aspects of N-(naphthalen-2-yl)acetamide is its utility in medicinal chemistry. The naphthalene ring serves as a scaffold for further functionalization, allowing chemists to design molecules with tailored properties. For instance, studies have demonstrated that substituents on the naphthalene ring can influence the compound's binding affinity to biological targets, making it a powerful tool for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have further enhanced the understanding of N-(naphthalen-2-yl)acetamide's behavior. Molecular modeling techniques have been employed to predict how this compound interacts with biological systems, providing insights into its potential therapeutic applications. These computational approaches have complemented experimental efforts, leading to more efficient drug discovery processes.
The synthesis of N-(naphthalen-2-yl)acetamide involves multi-step organic reactions, often starting from readily available precursors such as naphthalene and acetic anhydride. The process typically requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in various applications.
From a biochemical perspective, N-(naphthalen-2-yl)acetamide has shown promise as a modulator of enzymatic activity. Certain derivatives have been found to inhibit key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Additionally, some studies suggest that this compound may exhibit antioxidant properties, further broadening its therapeutic scope.
The pharmaceutical industry has taken notice of these findings, leading to increased interest in N-(naphthalen-2-yl)acetamide and its derivatives. Several companies are now exploring its use in developing novel drugs targeting various diseases. Clinical trials are underway to evaluate the safety and efficacy of these compounds in human patients.
Environmental considerations also play a role in the study of N-(naphthalen-2-yl)acetamide. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize production processes, ensuring that this compound can be manufactured responsibly.
In conclusion, N-(naphthalen-2-yl)acetamide (CAS No. 581-97-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structure and biological activity make it a valuable tool for chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone of future drug discovery efforts.
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